5-phenyl-1H-pyrazin-2-one
Overview
Description
5-phenyl-1H-pyrazin-2-one is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Biological Activity
5-Phenyl-1H-pyrazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 172.19 g/mol. The compound features a pyrazinone ring, which contributes to its unique chemical reactivity and biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its efficacy against Staphylococcus aureus and Escherichia coli was demonstrated through minimum inhibitory concentration (MIC) assays, revealing promising potential for development as an antimicrobial agent.
2. Anticancer Properties
The anticancer activity of this compound has been the focus of several studies. It has shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays have reported IC50 values ranging from 0.9 µM to 10 µM, indicating potent cytotoxic effects against these cell lines .
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it has shown inhibitory effects on histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell proliferation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Interaction : The compound likely interacts with active sites of target enzymes, leading to altered enzymatic activity that can inhibit tumor growth or microbial proliferation.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, potentially through the activation of caspases or modulation of Bcl-2 family proteins .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
Study | Findings | Cell Line | IC50 Value |
---|---|---|---|
Beaulieu et al. (2023) | Inhibitory activity against HCV RdRp | HCV-infected cells | 58 µM |
Zhang et al. (2023) | Enhanced neuroprotective effects | SH-SY5Y (neuroblastoma) | EC50 = 3.68 µM |
Rong et al. (2023) | Stronger inhibition on Pim kinases | BEL-7402 (liver cancer) | 10 nM |
These findings suggest that the compound not only possesses broad-spectrum antimicrobial and anticancer activities but also offers neuroprotective effects, making it a versatile candidate for further drug development.
Properties
IUPAC Name |
5-phenyl-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGVFXUMEAYBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344721 | |
Record name | 5-phenyl-1H-pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25844-72-8 | |
Record name | 5-phenyl-1H-pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.